molecular formula C16H16ClN7O B2808561 N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B2808561
M. Wt: 357.80 g/mol
InChI Key: ZDXWENNHTOBFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MMV665917 involves the use of piperazine as a core structure. The synthetic route typically includes the following steps:

Industrial production methods for MMV665917 would likely involve scaling up the synthetic route described above, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent production quality .

Chemical Reactions Analysis

MMV665917 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of the piperazine ring.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of MMV665917.

    Substitution: Nucleophilic substitution reactions are common for MMV665917, where functional groups on the piperazine ring are replaced with other nucleophiles.

Scientific Research Applications

MMV665917 has several scientific research applications, particularly in the fields of biology and medicine:

Properties

IUPAC Name

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXWENNHTOBFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of MMV665917 against Cryptosporidium parasites?

A1: While MMV665917 has been identified as a promising anti-cryptosporidial compound through phenotypic screening, its precise mechanism of action remains unknown []. Further research is needed to elucidate its specific target(s) within the parasite and the downstream effects that lead to parasite death.

Q2: What are the structural characteristics of MMV665917?

A2: MMV665917 is a triazolopyridazine derivative formally known as 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide []. Unfortunately, the provided research does not disclose specific spectroscopic data for this compound.

Q3: How does the structure of MMV665917 relate to its activity against Cryptosporidium?

A3: Research focusing on the structure-activity relationship (SAR) of MMV665917 has demonstrated that modifications to the piperazine-urea linker region can significantly impact its potency and potential for cardiotoxicity []. Specifically, replacing the urea linker with a piperazine-acetamide linker resulted in the development of SLU-2633, a derivative with improved potency and a better predicted safety margin compared to the original MMV665917 [].

Q4: What preclinical data is available regarding the efficacy of MMV665917 against Cryptosporidium infection?

A4: MMV665917 has shown promising efficacy in preclinical studies using various animal models of cryptosporidiosis. In a mouse model of chronic cryptosporidiosis, MMV665917 demonstrated the ability to clear established infections, unlike existing treatments like nitazoxanide, paromomycin, and clofazimine [, ]. Additionally, MMV665917 effectively reduced fecal oocyst shedding and improved clinical signs of disease in a calf model of cryptosporidiosis, highlighting its potential as a treatment for both acute and chronic infections [].

Q5: Are there any concerns regarding the development of resistance to MMV665917?

A5: Although MMV665917 shows promise, the potential for the development of resistance in Cryptosporidium parasites is a significant concern []. Further research is needed to understand the potential mechanisms of resistance to MMV665917 and whether cross-resistance with existing anti-cryptosporidial drugs might occur.

Q6: How does MMV665917 compare to currently available treatments for cryptosporidiosis?

A6: MMV665917 displays several advantages over currently available treatments for cryptosporidiosis, such as nitazoxanide. In preclinical models, MMV665917 demonstrates superior efficacy, particularly in the context of chronic infection [, ]. Furthermore, initial investigations suggest that MMV665917 may exert parasiticidal activity, meaning it kills the parasites, while existing treatments like nitazoxanide appear to only inhibit parasite growth (parasitistatic activity) []. This difference in pharmacodynamic activity could contribute to the improved efficacy observed with MMV665917.

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